molecular formula C22H25NO4 B1390368 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid CAS No. 1219184-45-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

Cat. No.: B1390368
CAS No.: 1219184-45-8
M. Wt: 367.4 g/mol
InChI Key: DSEDZIUESKRBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-2-aminoheptanoic acid, also known as Fmoc-7-Ahp-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-2-aminoheptanoic acid plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it protects the N-terminus amine during the synthesis process . This protection allows for the sequential addition of amino acids without unwanted side reactions .

Pharmacokinetics

Its stability, reactivity, and solubility in various solvents are critical factors that influence its behavior during peptide synthesis .

Result of Action

The primary result of Fmoc-2-aminoheptanoic acid’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-2-aminoheptanoic acid is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its ability to protect the amine group . Additionally, the type and concentration of the base used for Fmoc removal can influence the efficiency of the deprotection process .

Biochemical Analysis

Biochemical Properties

Fmoc-2-aminoheptanoic acid: plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis process. For instance, it is commonly used in conjunction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect amine groups . The interaction between Fmoc-2-aminoheptanoic acid and these biomolecules is primarily through covalent bonding, which ensures the stability of the amino group during the synthesis process .

Cellular Effects

The effects of Fmoc-2-aminoheptanoic acid on cellular processes are primarily observed in its role as a protecting group in peptide synthesis. It influences cell function by ensuring the integrity of amino groups during the synthesis of peptides, which are essential for various cellular functions . This compound does not directly impact cell signaling pathways, gene expression, or cellular metabolism but plays an indirect role by facilitating the synthesis of peptides that are crucial for these processes .

Molecular Mechanism

At the molecular level, Fmoc-2-aminoheptanoic acid exerts its effects through the formation of a stable covalent bond with the amino group of the target molecule . This bond formation is facilitated by the reaction with Fmoc-Cl, which results in the protection of the amino group . The stability of this bond ensures that the amino group remains protected throughout the synthesis process, preventing any unwanted reactions that could compromise the integrity of the peptide being synthesized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-2-aminoheptanoic acid are observed over time, particularly in terms of its stability and degradation. This compound is known for its stability under various conditions, which makes it an ideal protecting group for amino acids . Over extended periods, it may undergo degradation, which can impact its effectiveness as a protecting group . Long-term studies have shown that the stability of Fmoc-2-aminoheptanoic acid can be maintained by storing it under appropriate conditions, such as in a dark place and at room temperature .

Dosage Effects in Animal Models

The effects of Fmoc-2-aminoheptanoic acid in animal models vary with different dosages. At lower dosages, it effectively protects amino groups without causing any adverse effects . At higher dosages, there may be toxic or adverse effects, such as irritation or allergic reactions . It is important to determine the optimal dosage to ensure the effectiveness of the compound while minimizing any potential adverse effects .

Metabolic Pathways

Fmoc-2-aminoheptanoic acid: is involved in various metabolic pathways, particularly those related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the protection of amino groups during the synthesis process . This compound does not significantly impact metabolic flux or metabolite levels but plays a crucial role in ensuring the integrity of peptides that are synthesized .

Transport and Distribution

Within cells and tissues, Fmoc-2-aminoheptanoic acid is transported and distributed primarily through passive diffusion . It interacts with various transporters and binding proteins that facilitate its movement within the cellular environment . The localization and accumulation of this compound are influenced by its chemical properties, such as its solubility and stability .

Subcellular Localization

The subcellular localization of Fmoc-2-aminoheptanoic acid is primarily within the cytoplasm, where it exerts its protective effects on amino groups . It may also be localized to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . The activity and function of this compound are influenced by its localization, which ensures the effective protection of amino groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid typically involves the reaction of 2-aminoheptanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is unique due to its specific chain length, which can influence the properties and behavior of the resulting peptides and materials. The presence of the Fmoc group also allows for easy monitoring of reactions via UV spectroscopy due to its strong absorbance .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEDZIUESKRBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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